

Early history and discovery of organosilicon compounds

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Compound of Interest

Compound Name: Chlorotriphenylsilane

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An In-depth Technical Guide on the Early History and Discovery of Organosilicon Compounds
For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of organosilicon chemistry, which centers on compounds containing carbon-silicon bonds, has its origins in the mid-19th century. These compounds, now integral to a vast array of applications from advanced materials to pharmaceuticals, were once laboratory curiosities. This technical guide provides a comprehensive overview of the seminal discoveries and the pioneering scientists who laid the groundwork for this vital area of chemical science. We will delve into the key synthetic milestones, present available quantitative data, and outline the experimental methodologies that marked the inception of organosilicon chemistry.

The Dawn of Organosilicon Chemistry: Synthesis of Tetraethylsilane

The journey into the world of organosilicon compounds began in 1863 when French chemist Charles Friedel and his American collaborator James Crafts reported the first synthesis of a compound with a direct silicon-carbon bond: tetraethylsilane.^{[1][2][3][4]} This landmark achievement was accomplished by reacting silicon tetrachloride with diethylzinc.^{[3][5]} While detailed quantitative data from their original publication is scarce, the fundamental properties of tetraethylsilane have been well-characterized since.

Experimental Protocol: Synthesis of Tetraethylsilane (Friedel and Crafts, 1863)

While the precise, step-by-step protocol from the original 1863 publication is not readily available in modern databases, the general methodology involved the reaction of silicon tetrachloride with an organometallic reagent.

- Reactants: Silicon tetrachloride (SiCl_4) and diethylzinc ($\text{Zn}(\text{C}_2\text{H}_5)_2$).
- General Procedure: The reactants were heated together in a sealed tube. The reaction mixture was then subjected to purification to isolate the tetraethylsilane. The use of highly reactive and pyrophoric diethylzinc necessitated careful handling under an inert atmosphere.
- Reaction: $2 \text{Zn}(\text{C}_2\text{H}_5)_2 + \text{SiCl}_4 \rightarrow \text{Si}(\text{C}_2\text{H}_5)_4 + 2 \text{ZnCl}_2$

This reaction established a foundational method for forming silicon-carbon bonds, paving the way for future explorations into this new class of compounds.

Quantitative Data: Properties of Tetraethylsilane

Property	Value
Boiling Point	153-154 °C[6][7]
Melting Point	-82.5 °C[7]
Density	0.761 g/mL at 25 °C[6][7]
Refractive Index	$n_{20/D}$ 1.4263[6][7]

The Foundational Work of Frederic Kipping

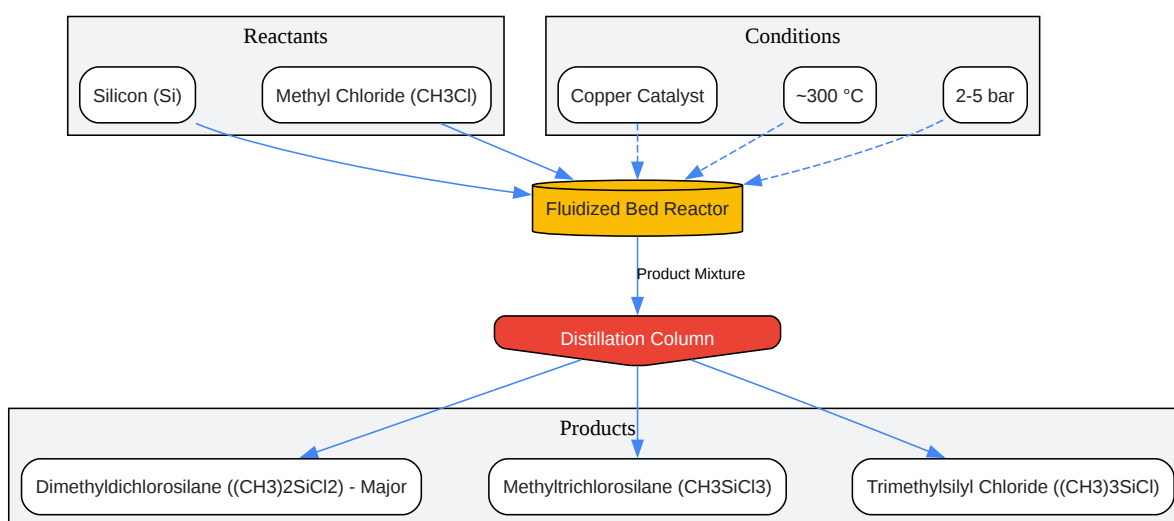
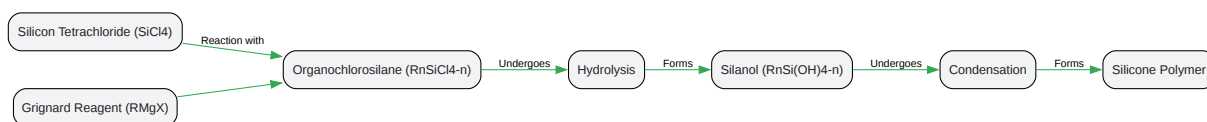
The turn of the 20th century saw the emergence of Frederic Stanley Kipping as a pivotal figure in organosilicon chemistry.[5][8] His extensive research, spanning several decades, systematically expanded the knowledge of organosilicon compounds. Kipping's most significant contribution was the application of Grignard reagents for the synthesis of a wide variety of organosilanes.[5][8][9] This method proved to be far more versatile and less hazardous than using organozinc compounds. Kipping's work also led to the first synthesis of silicone polymers,

although he initially dismissed them as "uninviting glues".^[8] He is also credited with coining the term "silicone."^[8]

Experimental Protocol: Kipping's Synthesis of Organosilanes using Grignard Reagents

Kipping's general approach involved the reaction of a silicon halide, typically silicon tetrachloride, with an organomagnesium halide (Grignard reagent).

- **Reactants:** Silicon tetrachloride (SiCl_4) and an appropriate Grignard reagent (e.g., ethylmagnesium bromide, $\text{C}_2\text{H}_5\text{MgBr}$).
- **Solvent:** Diethyl ether was commonly used as the solvent for the Grignard reaction.
- **General Procedure:** The Grignard reagent, prepared in situ or separately, was reacted with silicon tetrachloride. The reaction is a nucleophilic substitution at the silicon center. The stoichiometry of the reactants could be controlled to produce a mixture of products with varying degrees of alkyl or aryl substitution.
- **Reaction Example:** $\text{SiCl}_4 + n \text{RMgX} \rightarrow \text{R}_n\text{SiCl}_{4-n} + n \text{MgXCl}$ (where $n = 1, 2, 3, \text{ or } 4$)
- **Hydrolysis:** Kipping studied the hydrolysis of the resulting chlorosilanes, which led to the formation of silanols ($\text{R}_n\text{Si}(\text{OH})_{4-n}$) and their subsequent condensation to form polysiloxanes (silicones).



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